[4-(1-Ethoxyethyl)phenyl]boronic acid
Overview
Description
[4-(1-Ethoxyethyl)phenyl]boronic acid: is an organic compound with the molecular formula C10H15BO3 and a molecular weight of 194.04 g/mol . It is a boronic acid derivative, which is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-Ethoxyethyl)phenyl]boronic acid typically involves the reaction of 4-bromoacetophenone with triisopropyl borate in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1-Ethoxyethyl)phenyl]boronic acid can undergo oxidation reactions to form or .
Reduction: It can be reduced to form .
Substitution: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as or .
Reduction: Reagents like or .
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide .
Major Products:
- Various biaryl compounds from Suzuki-Miyaura cross-coupling reactions .
Phenols: and from oxidation.
Alkylboranes: from reduction.
Scientific Research Applications
Chemistry:
- Used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials .
Biology:
- Employed in the development of bioconjugates and biosensors due to its ability to form stable complexes with diols .
Medicine:
- Investigated for its potential in drug delivery systems and as a therapeutic agent in cancer treatment .
Industry:
Mechanism of Action
The mechanism of action of [4-(1-Ethoxyethyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and amines . This property is exploited in bioconjugation and biosensing applications. The compound can also act as a Lewis acid , facilitating various organic transformations .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
Uniqueness:
Biological Activity
[4-(1-Ethoxyethyl)phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal and organic chemistry due to its unique structural properties and biological activities. This compound serves as a versatile building block in the synthesis of complex organic molecules, particularly in drug discovery and development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Boronic acids are known for their ability to form reversible covalent bonds with diols, which allows them to modulate the activity of enzymes and proteins involved in critical biological pathways.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells, thereby promoting apoptosis .
- Antiproliferative Effects : Studies have shown that phenylboronic acids can exhibit significant antiproliferative effects on various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis .
Anticancer Activity
Research indicates that this compound and its derivatives possess potent anticancer properties. For instance, a study evaluating various phenylboronic acids demonstrated their capability to inhibit the growth of cancer cells, including breast and prostate cancer cell lines . The compound's structure-activity relationship (SAR) reveals that modifications can enhance its efficacy against specific cancer types.
Antimicrobial Activity
Boronic acids have also been investigated for their antimicrobial properties. A study highlighted the antimicrobial effects of substituted phenylboronic acids against various bacterial strains, suggesting that this compound may exhibit similar activities . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Research Findings and Case Studies
Study | Objective | Findings |
---|---|---|
PMC6510839 | Evaluate antiproliferative potential | Demonstrated significant inhibition of growth in multiple cancer cell lines with low micromolar IC50 values. |
PMC7571202 | Investigate boronic acids in medicinal chemistry | Found that boronic acid derivatives like this compound can enhance drug efficacy through targeted interactions. |
ResearchGate | Assess biological activity of boronic acids | Highlighted antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications. |
Applications
The biological activities of this compound extend beyond anticancer and antimicrobial properties. Its applications include:
- Drug Development : Utilized as a scaffold for designing new therapeutic agents targeting specific diseases.
- Bioconjugation : Effective in attaching biomolecules for diagnostic and therapeutic purposes due to its unique chemical properties .
- Chemical Sensors : Integrated into sensors for detecting specific analytes in biomedical applications.
Properties
IUPAC Name |
[4-(1-ethoxyethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-3-14-8(2)9-4-6-10(7-5-9)11(12)13/h4-8,12-13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUASAVPZGSGDFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901280648 | |
Record name | B-[4-(1-Ethoxyethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901280648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287753-39-2 | |
Record name | B-[4-(1-Ethoxyethyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-(1-Ethoxyethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901280648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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